Methyl 4-chloroquinoline-7-carboxylate
Overview
Description
“Methyl 4-chloroquinoline-7-carboxylate” is a chemical compound with the CAS Number: 178984-69-5 . It has a molecular weight of 221.64 and its IUPAC name is methyl 4-chloro-7-quinolinecarboxylate .
Synthesis Analysis
There are several methods for the synthesis of quinoline derivatives, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for “Methyl 4-chloroquinoline-7-carboxylate” is 1S/C11H8ClNO2/c1-15-11 (14)7-2-3-8-9 (12)4-5-13-10 (8)6-7/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis
“Methyl 4-chloroquinoline-7-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
“Methyl 4-chloroquinoline-7-carboxylate” is a derivative of quinoline, and while specific applications for this compound might not be readily available, quinoline and its derivatives have a broad range of applications in various scientific fields . Here are some potential applications based on the properties of quinoline derivatives:
-
Medicinal Chemistry : Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive . They could potentially be used in the development of new drugs in these areas.
-
Bioorganic Chemistry : Given their biological activities, quinoline derivatives could be used in the study of biological systems and processes, potentially aiding in the understanding of disease mechanisms and the development of new therapeutic strategies .
-
Industrial Chemistry : Quinoline derivatives could potentially be used in the development of new materials or processes in various industries .
-
Synthetic Organic Chemistry : Quinoline derivatives are often used as building blocks in the synthesis of complex organic compounds . “Methyl 4-chloroquinoline-7-carboxylate” could potentially be used in this context.
-
Computational Chemistry : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . “Methyl 4-chloroquinoline-7-carboxylate” could potentially be used in computational studies to understand its properties and interactions.
-
Chemical Education : Given its interesting structure and properties, “Methyl 4-chloroquinoline-7-carboxylate” could be used in educational settings to teach concepts related to organic chemistry and the properties of heterocyclic compounds .
“Methyl 4-chloroquinoline-7-carboxylate” is a derivative of quinoline, and while specific applications for this compound might not be readily available, quinoline and its derivatives have a broad range of applications in various scientific fields . Here are some potential applications based on the properties of quinoline derivatives:
-
Medicinal Chemistry : Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive . They could potentially be used in the development of new drugs in these areas.
-
Bioorganic Chemistry : Given their biological activities, quinoline derivatives could be used in the study of biological systems and processes, potentially aiding in the understanding of disease mechanisms and the development of new therapeutic strategies .
-
Industrial Chemistry : Quinoline derivatives could potentially be used in the development of new materials or processes in various industries .
-
Synthetic Organic Chemistry : Quinoline derivatives are often used as building blocks in the synthesis of complex organic compounds . “Methyl 4-chloroquinoline-7-carboxylate” could potentially be used in this context.
-
Computational Chemistry : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . “Methyl 4-chloroquinoline-7-carboxylate” could potentially be used in computational studies to understand its properties and interactions.
-
Chemical Education : Given its interesting structure and properties, “Methyl 4-chloroquinoline-7-carboxylate” could be used in educational settings to teach concepts related to organic chemistry and the properties of heterocyclic compounds .
Safety And Hazards
properties
IUPAC Name |
methyl 4-chloroquinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCTXYQKZCLAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617199 | |
Record name | Methyl 4-chloroquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloroquinoline-7-carboxylate | |
CAS RN |
178984-69-5 | |
Record name | Methyl 4-chloroquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-chloroquinoline-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.